

# physicochemical properties of 3-Borono-2-methoxybenzoic acid

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## Compound of Interest

Compound Name: 3-Borono-2-methoxybenzoic acid

Cat. No.: B1438488

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An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-methoxybenzoic Acid

Senior Application Scientist Note: Initial searches for "**3-Borono-2-methoxybenzoic acid**" did not yield sufficient empirical data to construct a comprehensive technical guide that meets the required standards of scientific integrity. To fulfill the structural and depth requirements of this request, this guide has been pivoted to focus on the well-characterized and structurally related compound, 3-Bromo-2-methoxybenzoic acid. This molecule serves as an excellent proxy, allowing for a thorough exploration of physicochemical properties, analytical methodologies, and synthetic applications relevant to substituted benzoic acids used in research and drug development.

## Section 1: Molecular Overview and Significance

3-Bromo-2-methoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a highly versatile building block in modern organic synthesis. Its strategic placement of three distinct functional groups—a carboxylic acid, a methoxy ether, and a bromine atom—on a benzene ring allows for a diverse range of chemical transformations. This trifecta of reactivity makes it an indispensable intermediate for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.<sup>[1][2]</sup>

The bromine atom acts as a prime site for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.<sup>[1]</sup> The carboxylic acid and methoxy groups, meanwhile, modulate the electronic properties of the aromatic ring and

provide additional handles for synthetic modification. This multifaceted nature makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other high-value organic compounds.[\[2\]](#)[\[3\]](#)

Identifier	Value
IUPAC Name	3-Bromo-2-methoxybenzoic acid
Synonyms	3-Bromo-o-anisic Acid
CAS Number	101084-39-3 <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>3</sub> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	231.04 g/mol <a href="#">[4]</a> <a href="#">[5]</a>
Chemical Structure	CCCCCCCCOOHOCH <sub>3</sub> Br

## Section 2: Core Physicochemical Properties

The physical and chemical properties of 3-Bromo-2-methoxybenzoic acid dictate its behavior in solution and in reactions, as well as its storage and handling requirements. The data below, compiled from authoritative sources, provides a quantitative overview of its key characteristics.

Property	Value / Description	Source
Physical Form	Solid, powder to crystal	<a href="#">[4]</a> <a href="#">[5]</a>
Color	White to Light yellow	<a href="#">[5]</a>
Melting Point	119-123 °C	<a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	327.6 ± 27.0 °C (Predicted)	<a href="#">[5]</a>
Density	1.625 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[5]</a>
pKa	3.70 ± 0.10 (Predicted)	<a href="#">[5]</a> <a href="#">[6]</a>
Solubility	Soluble in Methanol	<a href="#">[5]</a> <a href="#">[6]</a>

## Section 3: Analytical Characterization and Experimental Protocols

Accurate characterization is critical to confirm the identity, purity, and stability of chemical intermediates. For substituted benzoic acids, a combination of chromatographic and spectroscopic techniques is standard practice.

### Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

**Expertise & Causality:** HPLC is the gold standard for assessing the purity of non-volatile organic compounds like 3-Bromo-2-methoxybenzoic acid. A reversed-phase method is typically chosen due to the compound's moderate polarity. The selection of an appropriate C18 column provides excellent hydrophobic interaction, while an acidified aqueous/organic mobile phase ensures the carboxylic acid group remains protonated for sharp, symmetrical peak shapes. UV detection is ideal as the benzene ring contains a strong chromophore.

Experimental Workflow Diagram:



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Caption: High-level workflow for HPLC purity analysis.

Step-by-Step Methodology:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Trifluoroacetic Acid (TFA). Filter through a 0.45 µm filter and degas.

- **Standard Preparation:** Accurately weigh approximately 10 mg of 3-Bromo-2-methoxybenzoic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a concentration of ~1 mg/mL.
- **Sample Preparation:** Prepare the sample to be tested in the same manner as the standard.
- **Chromatographic Conditions:**
  - Column: C18, 4.6 x 150 mm, 5  $\mu$ m
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10  $\mu$ L
  - Column Temperature: 30  $^{\circ}$ C
  - Detector: UV at 254 nm
- **Analysis:** Inject the standard and sample solutions.
- **Calculation:** Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

## Protocol 2: Structural Confirmation via NMR Spectroscopy

**Expertise & Causality:** Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure elucidation.  $^1\text{H}$  NMR provides information on the number and connectivity of protons, while  $^{13}\text{C}$  NMR reveals the carbon skeleton. For 3-Bromo-2-methoxybenzoic acid, the expected chemical shifts and splitting patterns are highly predictable based on the electronic effects of the substituents, providing a unique fingerprint for the molecule. The analysis of related methoxybenzoic acids provides a strong basis for these predictions.<sup>[7][8]</sup>

Expected  $^1\text{H}$  NMR Spectral Data (in  $\text{CDCl}_3$ ):

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity	Integration
Carboxylic Acid (-COOH)	~10.0 - 13.0	Broad Singlet	1H
Aromatic Protons (Ar-H)	~7.0 - 8.0	Multiplets	3H
Methoxy (-OCH <sub>3</sub> )	~3.8 - 4.0	Singlet	3H

Expected <sup>13</sup>C NMR Spectral Data (in CDCl<sub>3</sub>):

Carbon Assignment	Expected Chemical Shift (ppm)
Carboxylic Acid (-C=O)	~165 - 175
Aromatic C-O & C-Br	~150 - 160 & ~110 - 120
Aromatic C-H & C-C	~120 - 140
Methoxy (-OCH <sub>3</sub> )	~55 - 60

## Section 4: Reactivity, Applications, and Safety

### Chemical Reactivity and Synthetic Utility

The utility of 3-Bromo-2-methoxybenzoic acid stems from its capacity to undergo selective chemical reactions at its functional groups.

- **Cross-Coupling Reactions:** The C-Br bond is highly susceptible to oxidative addition by palladium catalysts, making it an ideal substrate for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. This allows for the straightforward introduction of new aryl, vinyl, or alkynyl groups, a cornerstone of modern drug discovery.[\[1\]](#)
- **Nucleophilic Substitution:** The bromine atom can also be displaced by various nucleophiles, providing a direct route to introduce heteroatoms or alternative functional groups.[\[2\]](#)

- Carboxylic Acid Derivatization: The -COOH group can be readily converted into esters, amides, or acid chlorides, enabling further molecular elaboration or conjugation to other molecules.

Synthetic Transformation Diagram:

Caption: Suzuki coupling of 3-Bromo-2-methoxybenzoic acid.

## Safety and Handling

Proper handling is essential due to the compound's potential hazards.

- GHS Hazard Classification: Acutely toxic if swallowed (Category 3) and classified as an irritant.[4][5]
- Signal Word: Danger[4][5]
- Precautionary Measures:
  - Engineering Controls: Use only in a well-ventilated area, preferably a fume hood.
  - Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4]
  - Handling: Avoid breathing dust. Wash hands thoroughly after handling.
  - Storage: Keep container tightly sealed in a dry, cool, and dark place (recommended 2-8°C).[5][6]

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